molecular formula C9H11NO2 B3152479 Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate CAS No. 73710-74-4

Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate

Cat. No.: B3152479
CAS No.: 73710-74-4
M. Wt: 165.19 g/mol
InChI Key: WBBKAILMWXVGMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate is a heterocyclic compound that belongs to the class of pyrrolizines. Pyrrolizines are bicyclic systems containing a nitrogen atom at the ring junction. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate can be synthesized via a one-pot 1,3-dipolar cycloaddition reaction. This involves the reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . The reaction proceeds smoothly at room temperature, producing the desired compound in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the cycloaddition reaction is the pyrrolizine derivative, which can be further functionalized depending on the reagents and conditions used.

Scientific Research Applications

Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Used in the synthesis of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other pyrrolizine derivatives. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 6,7-dihydro-5H-pyrrolizine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-9(11)7-4-6-10-5-2-3-8(7)10/h4,6H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBKAILMWXVGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCN2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311176
Record name Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73710-74-4
Record name NSC239746
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239746
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate
Reactant of Route 5
Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.